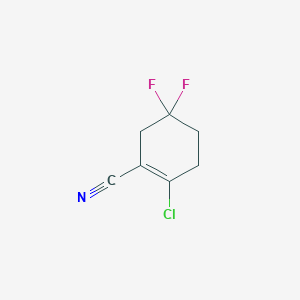
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: This compound has similar structural features but differs in the presence of methyl groups instead of fluorine atoms.
1-Chloro-2,5-difluorobenzene: Another compound with chlorine and fluorine atoms, but with a benzene ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C7H6ClF2N |
|---|---|
Molekulargewicht |
177.58 g/mol |
IUPAC-Name |
2-chloro-5,5-difluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2 |
InChI-Schlüssel |
AWNFAKNZNPRWHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=C1Cl)C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



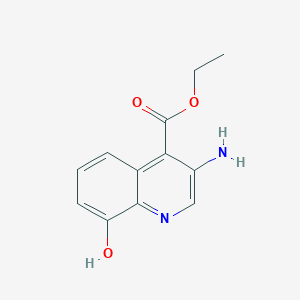
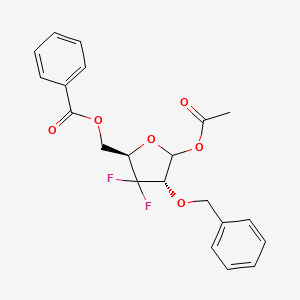
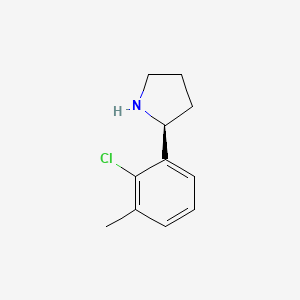
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
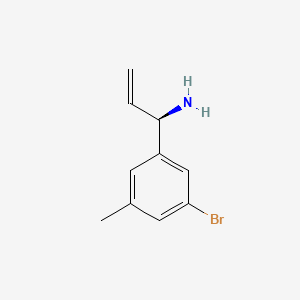
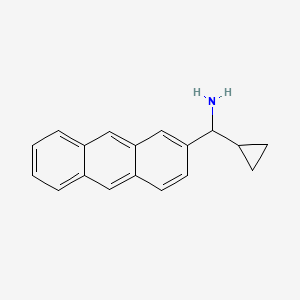

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)
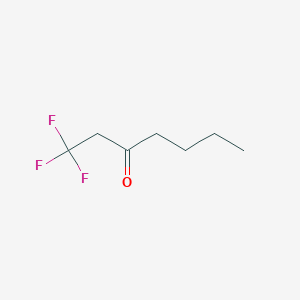
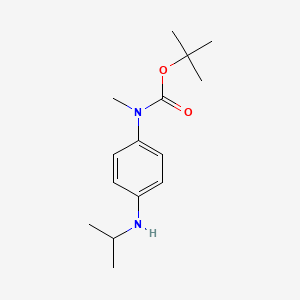
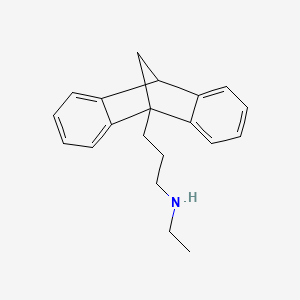
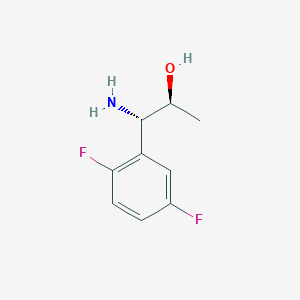
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
